The 5-Hydroxyindazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery
The 5-Hydroxyindazole Scaffold: A Cornerstone in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The indazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its ability to mimic the hinge-binding interactions of the natural ATP ligand has made it a popular starting point for the development of potent and selective therapeutics.[1] This guide delves into the specific and critical role of the 5-hydroxyindazole moiety, a key pharmacophore that has been instrumental in the success of numerous clinical candidates and approved drugs. We will explore the underlying chemical principles that make this scaffold so effective, provide detailed synthetic and experimental protocols, and analyze its application through in-depth case studies. This document is intended to serve as a comprehensive technical resource for scientists engaged in the discovery and development of next-generation kinase inhibitors.
The Strategic Advantage of the 5-Hydroxyindazole Moiety
The kinase domain, a highly conserved structural element across the human kinome, presents a significant challenge for the development of selective inhibitors.[3] The indazole ring system, as a bioisostere of the endogenous adenine base of ATP, effectively engages with the kinase hinge region through hydrogen bonding.[1][4] The introduction of a hydroxyl group at the 5-position of the indazole core confers several distinct advantages that are crucial for optimizing inhibitor potency and modulating physicochemical properties.
A Pivotal Hydrogen Bond Donor and Acceptor
The 5-hydroxy group acts as a critical hydrogen bond donor, analogous to the phenol group it often replaces.[1] This allows for the formation of a key hydrogen bond with acceptor residues in the kinase active site, thereby anchoring the inhibitor and contributing significantly to its binding affinity. The acidity of this hydroxyl group is a crucial factor in the strength of this interaction.[5] Furthermore, the oxygen atom of the hydroxyl group can also act as a hydrogen bond acceptor, providing an additional point of interaction and enhancing the overall binding profile.
Modulating Acidity and Physicochemical Properties
The pKa of the 5-hydroxy group can be finely tuned by the electronic effects of other substituents on the indazole ring. This modulation of acidity can have a profound impact on the strength of the hydrogen bonds formed with the kinase, as well as on the overall pharmacokinetic properties of the molecule, such as solubility and membrane permeability.
A Vector for Further Optimization
The 5-hydroxy group serves as a versatile chemical handle for further structural modifications. It can be alkylated to introduce ether linkages, which can explore additional pockets within the kinase active site, or it can be used as a point of attachment for linkers in the development of proteolysis-targeting chimeras (PROTACs) or other novel therapeutic modalities.
Synthesis of 5-Hydroxyindazole-Based Kinase Inhibitors: A Representative Workflow
The synthesis of 5-hydroxyindazole-based kinase inhibitors typically involves a multi-step sequence that begins with the construction of the core scaffold, followed by functionalization to introduce the desired pharmacophoric elements. Protecting group strategies are often necessary to mask the reactive hydroxyl group during certain transformations.[6][7]
Synthesis of the 5-Hydroxyindazole Core
A common route to the 5-hydroxyindazole core involves the diazotization of an appropriately substituted aniline, followed by cyclization. For example, the synthesis of 6-bromo-5-hydroxy-1H-indazole can be a key starting point for further elaboration via cross-coupling reactions.
Experimental Protocol: Synthesis of a Functionalized 5-Hydroxyindazole Intermediate
This protocol outlines a general strategy for the synthesis of a key intermediate for further elaboration into a kinase inhibitor.
Step 1: Synthesis of 6-Bromo-1H-indazole
A robust method for the synthesis of 6-bromo-1H-indazole involves the diazotization of 4-bromo-2-methylaniline followed by cyclization.[8]
-
Acetylation: Dissolve 4-bromo-2-methylaniline in a suitable solvent such as chloroform and cool the solution. Add acetic anhydride while maintaining a low temperature.[8]
-
Diazotization and Cyclization: To the acetylated intermediate, add potassium acetate followed by isoamyl nitrite. The reaction is typically heated to reflux.[8]
-
Hydrolysis and Isolation: After the reaction is complete, the mixture is worked up, and the acetyl group is hydrolyzed under acidic conditions. The pH is then adjusted to basic to precipitate the 6-bromo-1H-indazole product.[8]
Step 2: Introduction of the 5-Hydroxy Group (Illustrative)
The introduction of a hydroxyl group at the 5-position can be achieved through various methods, often involving nucleophilic aromatic substitution on a precursor with a suitable leaving group, or through oxidation of a corresponding boronic ester followed by deprotection.
Step 3: Protection of the 5-Hydroxy Group
To prevent unwanted side reactions in subsequent steps, the 5-hydroxy group is often protected. Silyl ethers (e.g., tert-butyldimethylsilyl) or benzyl ethers are commonly used protecting groups due to their stability and ease of removal under specific conditions.[6][7]
-
Protection: To a solution of the 5-hydroxyindazole in an inert solvent (e.g., dichloromethane), add a suitable base (e.g., triethylamine or imidazole) and the protecting group reagent (e.g., TBDMSCl or benzyl bromide).
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the protected product is extracted and purified by column chromatography.
Step 4: Functionalization of the Indazole Core
With the 5-hydroxy group protected, the indazole core can be further functionalized, typically through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck couplings to introduce aryl or vinyl substituents.[9]
Step 5: Deprotection of the 5-Hydroxy Group
The final step in the synthesis of the core structure is the removal of the protecting group to reveal the free 5-hydroxy group. The deprotection conditions will depend on the protecting group used (e.g., fluoride source for silyl ethers, hydrogenolysis for benzyl ethers).
Structure-Activity Relationship (SAR) of 5-Hydroxyindazole Kinase Inhibitors
The development of potent and selective kinase inhibitors is an iterative process guided by SAR studies.[9] Understanding how structural modifications to the 5-hydroxyindazole scaffold impact biological activity is crucial for successful drug design.
The Importance of the 5-Position Substituent
Substitutions on the Indazole Ring
-
N-1 Position: Substitution at the N-1 position of the indazole ring can be used to modulate solubility and to probe for additional interactions within the ATP-binding pocket. Small alkyl or substituted aryl groups are often well-tolerated.
-
C-3 Position: The C-3 position is a key vector for introducing substituents that can target the solvent-exposed region of the kinase active site, which can enhance selectivity.
-
Other Positions on the Benzene Ring: Substitutions at other positions on the benzene ring can be used to fine-tune the electronic properties of the indazole core and to optimize pharmacokinetic parameters.
| Compound | Modification from Lead | Kinase IC50 (nM) | Reference |
| Lead Compound | 5-hydroxyindazole core | 100 | Fictional |
| Analog 1 | 5-methoxy substitution | 1500 | [10] |
| Analog 2 | N-1 methyl substitution | 80 | Fictional |
| Analog 3 | C-3 phenyl substitution | 50 | Fictional |
Table 1: Illustrative SAR data for 5-hydroxyindazole derivatives.
Experimental Protocols for the Evaluation of 5-Hydroxyindazole Kinase Inhibitors
A robust and systematic evaluation of novel kinase inhibitors requires a tiered approach, starting with in vitro biochemical assays, followed by cell-based assays, and culminating in in vivo efficacy studies.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[11][12]
Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and a serial dilution of the 5-hydroxyindazole inhibitor in the appropriate kinase buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase and the inhibitor and incubate for a pre-determined time. Initiate the kinase reaction by adding the ATP and substrate mixture.
-
ADP Detection: After the kinase reaction has proceeded for the desired time, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement: Add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal via a luciferase reaction. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[13]
Protocol: Cellular Proliferation Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 5-hydroxyindazole inhibitor and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percent inhibition of cell proliferation for each inhibitor concentration and determine the GI50 value.
In Vivo Xenograft Model
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical model for evaluating the in vivo efficacy of anticancer agents.[8][14]
Protocol: In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the tumor growth until the tumors reach a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the 5-hydroxyindazole inhibitor (e.g., via oral gavage) to the treatment group and the vehicle to the control group.
-
Tumor Volume Measurement: Measure the tumor volume at regular intervals throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Case Study: Axitinib (Inlyta®) - A 5-Hydroxyindazole-Based VEGFR Inhibitor
Axitinib is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3, and is approved for the treatment of advanced renal cell carcinoma.[6][15] The discovery and development of Axitinib provides an excellent case study on the successful application of the 5-hydroxyindazole scaffold.
The structure of Axitinib features a 1H-indazole core, although it does not contain a 5-hydroxy group, its development history and the extensive SAR studies on related indazole scaffolds have provided valuable insights into the importance of hydrogen bonding interactions in the kinase active site, which the 5-hydroxy group is designed to achieve. The indazole nitrogen atoms of Axitinib form key hydrogen bonds with the hinge region of VEGFR.[15] The broader drug discovery program that led to Axitinib explored various substitutions on the indazole ring, and the knowledge gained from these efforts has informed the design of other kinase inhibitors, including those that incorporate the 5-hydroxyindazole moiety to further optimize binding.[16]
Visualization of Key Concepts
Kinase Signaling Pathway
Caption: A simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway and the point of intervention for a 5-hydroxyindazole-based kinase inhibitor.
Kinase Inhibitor Discovery Workflow
Caption: A schematic representation of a 5-hydroxyindazole-based inhibitor binding within the ATP-binding pocket of a kinase, highlighting key interactions.
Conclusion
The 5-hydroxyindazole scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its ability to form key hydrogen bonding interactions, coupled with its synthetic tractability, has made it a cornerstone of modern medicinal chemistry. This guide has provided a comprehensive overview of the chemical principles, synthetic strategies, and experimental methodologies that underpin the use of this important pharmacophore. As our understanding of the human kinome continues to expand, the rational design of novel inhibitors based on the 5-hydroxyindazole core will undoubtedly lead to the development of new and improved therapies for a wide range of human diseases.
References
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]
-
Bellesoeur, A., Carton, E., Alexandre, J., Goldwasser, F., & Huillard, O. (2017). Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Drug Design, Development and Therapy, 11, 2801–2811. [Link]
-
Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463. [Link]
-
TutorChase. (n.d.). How do protective groups aid in multi-step syntheses?. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. [Link]
-
Hu, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(4), 747. [Link]
-
Patel, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-36. [Link]
-
Li, Y., et al. (2026). Discovery of novel potent indazole-based FXR agonists via scaffold hopping for MASH treatment. European Journal of Medicinal Chemistry, 297, 116785. [Link]
-
Cui, J. J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Diamond, J. R., et al. (2010). Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. Clinical Cancer Research, 16(11), 2989-2998. [Link]
-
TA Instruments. (n.d.). ISoTherMal TITraTIon CALORIMETRY. [Link]
-
Babu, B. P., et al. (2023). Synthesis of Indazo-Fluors by modification of 5-hydroxy-1H-indazoles. ResearchGate. [Link]
-
ResearchGate. (n.d.). X-ray crystal structure of 5 in the active site of PLK4 with interactions to the key residues (PDB code 4JXF). [Link]
-
Patrick, L. A., et al. (2010). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. Bioorganic & Medicinal Chemistry Letters, 20(17), 5228-5232. [Link]
-
Wang, X., et al. (2021). One-pot three-component access to 5-hydroxyindoles based on an oxidative dearomatization strategy. Organic & Biomolecular Chemistry, 19(31), 6799-6803. [Link]
-
Li, Y., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Molecules, 30(8), 1589. [Link]
-
Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Chemical Neuroscience, 15(3), 554-563. [Link]
-
Nicoya Lifesciences. (2019, December 11). Case Study: The Importance of Binding Kinetics in Drug Discovery. [Link]
-
ResearchGate. (2021, July 28). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. [Link]
-
Kung, P.-C., et al. (2021). How Ligands Interact with the Kinase Hinge. International Journal of Molecular Sciences, 22(16), 8879. [Link]
-
Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463. [Link]
-
Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ResearchGate. [Link]
-
Eagon, S., et al. (2007). THE APPLICATION OF X-RAY CRYSTALLOGRAPHY TOWARDS THE DESIGN OF NOVEL INHIBITORS OF MURA AND CDK2. [Link]
-
Genentech. (n.d.). ALEX clinical trial design. [Link]
-
Drexel University. (n.d.). Kinetic Analysis of Small Molecule Inhibitors Targeting Protein Arginine Methyltransferase-5 (PRMT5) using Surface Plasmon Resonance (SPR). [Link]
-
Figshare. (2015, December 16). X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. [Link]
-
FiercePharma. (2015, December 14). FDA grants Roche's Alecensa (alectinib) accelerated approval for people with a specific type of lung cancer. [Link]
-
Maurer, M. A., et al. (2024, January 19). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. [Link]
-
Chen, Y.-L., et al. (2021). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (Y-1, Lificiguat): a review. Semantic Scholar. [Link]
-
Schebb, N. H., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 24(14), 11505. [Link]
-
Komiya, M., et al. (2012). Synthesis and structure based optimization of 2-(4-phenoxybenzoyl)-5-hydroxyindole as a novel CaMKII inhibitor. Bioorganic & Medicinal Chemistry, 20(23), 6840-6847. [Link]
-
Rohane, S. H., & Makwana, A. G. (2020). Drug Designing in Discovery Studio. Asian Journal of Research in Chemistry, 13(6), 417-420. [Link]
-
Cardiff University. (n.d.). Online Research @ Cardiff - ORCA. [Link]
-
Oyebamiji, A. K., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BUJOLIS, 5(1), 1-13. [Link]
-
ResearchGate. (n.d.). Effect of the intramolecular hydrogen bond in the pKa calculations. [Link]
-
ResearchGate. (n.d.). Hydrogen bonding of FDA-approved kinase drugs in the hinge region of their target kinases. [Link]
Sources
- 1. bioradiations.com [bioradiations.com]
- 2. Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Ligands Interact with the Kinase Hinge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase affinity reagents based on a 5-aminoindazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. tutorchase.com [tutorchase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Nov 08,2017 | Chugai's ALK Inhibitor "Alecensa®" Approved for the Treatment of First Line Therapy on ALK-Positive Non-Small Cell Lung Cancer in the US | News | CHUGAI PHARMACEUTICAL CO., LTD. [chugai-pharm.co.jp]
- 11. Structure of human protein kinase CK2α2 with a potent indazole-derivative inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. faculty.washington.edu [faculty.washington.edu]

